2-(吡咯烷-1-基)丁酸

描述

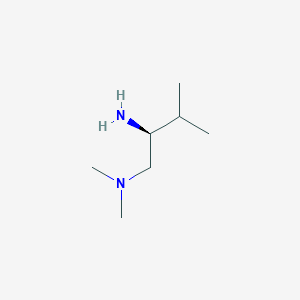

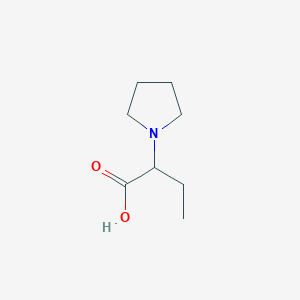

“2-(Pyrrolidin-1-yl)butanoic acid” is an organooxygen compound and an organonitrogen compound . It is functionally related to an alpha-amino acid . It contains a total of 34 bonds, including 15 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amide (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of “2-(Pyrrolidin-1-yl)butanoic acid” involves several steps. One key step in the synthesis involved alkylation of 2-methylnaphthyridine with ®-N-Boc-3- (iodomethyl)-pyrrolidine, and an asymmetric Rh-catalysed addition of an arylboronic acid to a 4- (N-pyrrolidinyl)crotonate ester . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-1-yl)butanoic acid” is characterized by a monoclinic crystal structure with a P21 space group. The unit cell dimensions are a = 6.285 (3) Å, b = 8.010 (4) Å, c = 9.190 (5) Å, and β = 108.411 (7)° .Chemical Reactions Analysis

The chemical reactions involving “2-(Pyrrolidin-1-yl)butanoic acid” are complex and can involve various transformations. For instance, one reaction involves the direct reaction of potassium-hexabromidoplatinate (IV) with neutralized ethylenediamine-N,N’-di-S,S-2- (3-methyl)butanoic acid (H-2-S,S-eddv) .Physical And Chemical Properties Analysis

“2-(Pyrrolidin-1-yl)butanoic acid” has a molecular weight of 157.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 157.110278721 g/mol . The topological polar surface area is 40.5 Ų .科学研究应用

尼古丁代谢和烟草特异性致癌物

代谢途径见解

Hecht 等人 (1999 年) 的研究开发了一种分析人体尿液中酮酸和羟基酸对映异构体的方法,以检验 (S)-羟基酸可以作为烟草特异性致癌物代谢活化的生物标志物的假设。研究发现,尼古丁转化为酮酸和羟基酸是人体中重要的代谢途径,约占尼古丁剂量的 14%。这突出了 2-(吡咯烷-1-基)丁酸在了解尼古丁代谢及其对与烟草相关的健康问题潜在影响中的作用 (Hecht、Hatsukami、Bonilla 和 Hochalter,1999 年)。

烟草暴露的生物标志物

在另一项研究中,Stepanov 等人 (2008 年) 测量了存在于烟草中的强效肺致癌物 4-(甲基亚硝胺)-1-(3-吡啶基)-1-丁酮 (NNK) 的代谢物,以评估吸烟者中 NNK 的代谢活化。该研究旨在通过测量吸烟者尿液中酮酸和羟基酸的总和来了解 NNK 的生物活化过程,这提供了对与烟草烟雾暴露相关的风险以及 2-(吡咯烷-1-基)丁酸作为该背景下生物标志物的潜力的见解 (Stepanov、Upadhyaya、Carmella、Feuer、Jensen、Hatsukami 和 Hecht,2008 年)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .

未来方向

The pyrrolidine ring, which is a key component of “2-(Pyrrolidin-1-yl)butanoic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that “2-(Pyrrolidin-1-yl)butanoic acid” and its derivatives could have significant potential in drug discovery and development .

作用机制

Target of Action

Compounds with a pyrrolidine ring, such as 2-(pyrrolidin-1-yl)butanoic acid, are known to interact with a variety of biological targets . For instance, some compounds have shown nanomolar activity against CK1γ and CK1ε .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities .

Pharmacokinetics

The compound’s solubility and stability suggest it may have good bioavailability .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, including anticonvulsant activity .

Action Environment

It’s known that the compound is stable under normal conditions .

生化分析

Biochemical Properties

2-(Pyrrolidin-1-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in 2-(Pyrrolidin-1-yl)butanoic acid can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or activating enzymatic reactions. This compound has been shown to interact with enzymes involved in metabolic pathways, such as those catalyzing the conversion of amino acids and other small molecules .

Cellular Effects

The effects of 2-(Pyrrolidin-1-yl)butanoic acid on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, 2-(Pyrrolidin-1-yl)butanoic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins . These changes can impact cellular metabolism, potentially altering the balance of metabolic pathways and the production of key metabolites.

Molecular Mechanism

At the molecular level, 2-(Pyrrolidin-1-yl)butanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, the pyrrolidine ring can fit into enzyme active sites, either inhibiting or enhancing their catalytic function. Additionally, 2-(Pyrrolidin-1-yl)butanoic acid may influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and effects of 2-(Pyrrolidin-1-yl)butanoic acid can change over time in laboratory settings. This compound is generally stable under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that 2-(Pyrrolidin-1-yl)butanoic acid can have sustained effects on cellular function, with some changes in cellular responses observed over time . These temporal effects are important for understanding the long-term impact of this compound in biochemical and pharmacological studies.

Dosage Effects in Animal Models

In animal models, the effects of 2-(Pyrrolidin-1-yl)butanoic acid vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, 2-(Pyrrolidin-1-yl)butanoic acid can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety profile of this compound.

Metabolic Pathways

2-(Pyrrolidin-1-yl)butanoic acid is involved in several metabolic pathways. It can be metabolized by enzymes that modify the pyrrolidine ring or the butanoic acid moiety, leading to the formation of various metabolites. These metabolic transformations can affect the activity and function of 2-(Pyrrolidin-1-yl)butanoic acid, as well as its interactions with other biomolecules . Additionally, this compound can influence metabolic flux and the levels of key metabolites, potentially altering cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 2-(Pyrrolidin-1-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 2-(Pyrrolidin-1-yl)butanoic acid across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can influence its activity and effectiveness, as well as its potential side effects.

Subcellular Localization

2-(Pyrrolidin-1-yl)butanoic acid is localized in various subcellular compartments, where it can exert its biochemical effects. This compound may be directed to specific organelles, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . The subcellular localization of 2-(Pyrrolidin-1-yl)butanoic acid can influence its activity and interactions with other biomolecules, ultimately affecting cellular function and metabolism.

属性

IUPAC Name |

2-pyrrolidin-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-7(8(10)11)9-5-3-4-6-9/h7H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRBTQOCAOTJCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate](/img/structure/B3043328.png)